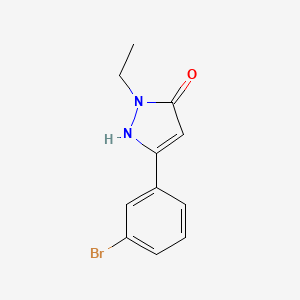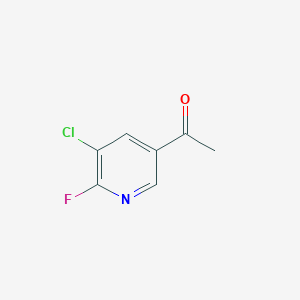
(3-Methylquinolin-4-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylquinolin-4-yl)methyl methanesulfonate is a chemical compound belonging to the quinoline derivatives family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, food, catalysts, dyes, materials, and electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylquinolin-4-yl)methyl methanesulfonate typically involves the following steps:
Quinoline Derivative Synthesis: The starting material, quinoline, is synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Methylation: The quinoline derivative undergoes methylation to introduce the methyl group at the 3-position of the quinoline ring.
Methanesulfonate Formation: The final step involves the reaction of the methylated quinoline with methanesulfonic acid to form the methanesulfonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: (3-Methylquinolin-4-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The methanesulfonate group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and bases are employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, which have applications in dyes and pigments.
Reduction: Hydroquinoline derivatives, which are used in pharmaceuticals.
Substitution: New quinoline derivatives with diverse functional groups, expanding their utility in various fields.
Scientific Research Applications
(3-Methylquinolin-4-yl)methyl methanesulfonate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are used in organic synthesis and material science.
Biology: Quinoline derivatives have been studied for their antimicrobial, antimalarial, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Methylquinolin-4-yl)methyl methanesulfonate exerts its effects involves its interaction with molecular targets and pathways. The quinoline core can bind to various biological targets, such as enzymes and receptors, leading to biological responses. The specific mechanism depends on the derivative formed and its intended application.
Comparison with Similar Compounds
(3-Methylquinolin-4-yl)methyl methanesulfonate is compared with other similar compounds to highlight its uniqueness:
Quinoline: The parent compound, quinoline, lacks the methanesulfonate group and has different reactivity and applications.
3-Methylquinoline: This compound has a methyl group at the 3-position but does not have the methanesulfonate group.
Other Methanesulfonate Derivatives: Similar compounds with different substituents on the quinoline ring or different sulfonate groups.
These comparisons help in understanding the unique properties and applications of this compound.
Properties
Molecular Formula |
C12H13NO3S |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
(3-methylquinolin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C12H13NO3S/c1-9-7-13-12-6-4-3-5-10(12)11(9)8-16-17(2,14)15/h3-7H,8H2,1-2H3 |
InChI Key |
VYHLAJBSWLECKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)
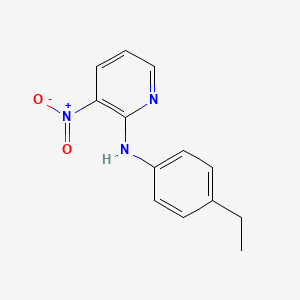
![4-[1-[7-[8-[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethylidene]-1,6-dihydroxy-3-methyl-7-oxo-5-propan-2-ylnaphthalen-2-yl]-3,8-dihydroxy-6-methyl-2-oxo-4-propan-2-ylnaphthalen-1-ylidene]ethylamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B15356231.png)


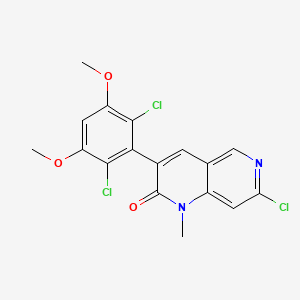
![Tert-butyl 4-hydroxy-4-[(2-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B15356252.png)

![Spiro[4.5]decan-8-yl methanesulfonate](/img/structure/B15356270.png)
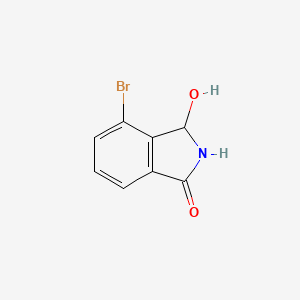
![1-[[1-(4-Nitrophenyl)piperidin-4-yl]amino]propan-2-ol](/img/structure/B15356278.png)
